2-(2,5-Difluorophenyl)morpholine
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Overview
Description
2-(2,5-Difluorophenyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)morpholine typically involves the reaction of 2,5-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Difluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmorpholine derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)morpholine
- 2-(3,5-Difluorophenyl)morpholine
- 2-(2,6-Difluorophenyl)morpholine
Comparison: 2-(2,5-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)morpholine |
InChI |
InChI=1S/C10H11F2NO/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
ALRDABGSKHNYTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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